Product packaging for Hexatriacontyl acrylate(Cat. No.:CAS No. 94138-86-0)

Hexatriacontyl acrylate

Cat. No.: B12653933
CAS No.: 94138-86-0
M. Wt: 577.0 g/mol
InChI Key: DCRGAFCIPVMICZ-UHFFFAOYSA-N
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Description

Hexatriacontyl acrylate is a high-molecular-weight acrylate ester monomer formed by combining a hexatriacontyl group (a C36 saturated hydrocarbon chain) with an acrylate functional group. This structure confers unique properties that are of significant interest in advanced polymer and materials science research. The extended long alkyl chain, derived from hexatriacontane, is known to impart characteristics such as crystallinity, hydrophobicity, and specific thermal behaviors to polymers . Researchers can utilize this monomer to synthesize copolymers with tailored properties. Its primary research value lies in its ability to act as an internal plasticizer and a hydrophobic modifier when copolymerized with common acrylates like methyl methacrylate (MMA) or butyl acrylate (BA) . The long-chain alkyl group can enhance flexibility, alter thermal transition temperatures (such as the glass transition temperature, Tg), and improve mechanical properties like toughness and tensile strength in the resulting acrylic copolymers . Potential research applications include its use as a building block for specialty polymers, in the formulation of high-performance coatings and adhesives, and in the development of composite materials. In composites, similar long-chain alkanes like hexatriacontane have been studied as phase change materials (PCMs) for thermal energy storage, suggesting a potential parallel application for this compound-derived polymers in smart materials . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H76O2 B12653933 Hexatriacontyl acrylate CAS No. 94138-86-0

Properties

CAS No.

94138-86-0

Molecular Formula

C39H76O2

Molecular Weight

577.0 g/mol

IUPAC Name

hexatriacontyl prop-2-enoate

InChI

InChI=1S/C39H76O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-41-39(40)4-2/h4H,2-3,5-38H2,1H3

InChI Key

DCRGAFCIPVMICZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C

Origin of Product

United States

Synthesis Methodologies for Hexatriacontyl Acrylate Monomer

Esterification Reactions for Hexatriacontyl Acrylate (B77674) Synthesis

Esterification is the most common method for producing hexatriacontyl acrylate. This can be accomplished through direct esterification of hexatriacontanol with acrylic acid or via transesterification from another acrylate ester.

Direct esterification involves the reaction of hexatriacontanol with acrylic acid, typically in the presence of an acid catalyst to increase the reaction rate. The general reaction is as follows:

CH₃(CH₂)₃₄CH₂OH + CH₂=CHCOOH ⇌ CH₃(CH₂)₃₄CH₂OOCCH=CH₂ + H₂O

Key to optimizing this reaction is shifting the equilibrium towards the product side. This is often achieved by removing the water produced during the reaction, for instance, through azeotropic distillation with a suitable solvent like toluene (B28343) or by carrying out the reaction under vacuum.

Several parameters are critical for optimizing the synthesis of long-chain esters like this compound. These include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. For the synthesis of similar long-chain fatty acid esters, an excess of the alcohol or acid is often used to drive the reaction to completion. The choice of catalyst is also crucial, with strong acids like sulfuric acid and p-toluenesulfonic acid being effective, though they can lead to side reactions and purification challenges.

Table 1: Optimization Parameters for Direct Esterification of Long-Chain Alcohols

ParameterTypical RangeConsiderations
Molar Ratio (Alcohol:Acid)1:1 to 1:3An excess of acrylic acid can favor product formation but may require more extensive purification.
Catalyst Concentration0.5 - 5 wt%Higher concentrations can increase reaction rate but may also promote side reactions like ether formation or polymerization.
Reaction Temperature80 - 140 °CHigher temperatures increase the reaction rate but can also lead to polymerization of the acrylate monomer. The use of a polymerization inhibitor is crucial.
Reaction Time4 - 24 hoursDependent on other reaction parameters. Monitored by techniques like titration of unreacted acid.
Polymerization InhibitorHydroquinone, PhenothiazineEssential to prevent the polymerization of acrylic acid and the resulting this compound.

This table presents generalized data for the synthesis of long-chain alkyl acrylates, which can be adapted for this compound.

Transesterification offers an alternative route to direct esterification and involves the reaction of hexatriacontanol with a short-chain acrylate ester, such as methyl acrylate or ethyl acrylate, in the presence of a catalyst. The byproduct, a low-boiling-point alcohol (methanol or ethanol), is continuously removed to drive the reaction forward.

CH₃(CH₂)₃₄CH₂OH + CH₂=CHCOOR' ⇌ CH₃(CH₂)₃₄CH₂OOCCH=CH₂ + R'OH (R' = CH₃, C₂H₅)

This method can be advantageous as it often proceeds under milder conditions than direct esterification and can avoid the direct handling of corrosive acrylic acid. A variety of catalytic systems can be employed, including homogeneous acids and bases, as well as heterogeneous catalysts.

The choice of catalyst significantly impacts the efficiency and selectivity of this compound synthesis. Both direct esterification and transesterification can be catalyzed by a range of substances.

Homogeneous Catalysts:

Acid Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly used due to their high activity. However, they are corrosive, difficult to separate from the product, and can lead to the formation of colored impurities and byproducts.

Base Catalysts: Catalysts like sodium methoxide (B1231860) can be used for transesterification. These are generally effective but can also be difficult to remove completely from the final product.

Heterogeneous Catalysts:

Solid Acid Catalysts: These offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and often higher selectivity, leading to fewer byproducts. Examples include ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and supported heteropolyacids. researchgate.netscispace.com These catalysts have shown high activity and selectivity in the esterification of long-chain fatty acids.

Enzymatic Catalysts (Lipases): Lipases are increasingly used as biocatalysts for ester synthesis due to their high selectivity and ability to operate under mild reaction conditions. researchgate.net This minimizes the risk of polymerization and the formation of unwanted byproducts. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly attractive as they can be easily recovered and reused. mdpi.com Enzymatic catalysis is a key component of green synthesis approaches.

Table 2: Comparison of Catalyst Systems for Long-Chain Acrylate Synthesis

Catalyst TypeAdvantagesDisadvantages
Homogeneous Acids (e.g., H₂SO₄, p-TSA)High activity, low cost.Corrosive, difficult to separate, can cause side reactions and product discoloration.
Homogeneous Bases (e.g., NaOCH₃)Effective for transesterification.Difficult to remove completely, can promote side reactions.
Solid Acids (e.g., Ion-exchange resins)Easy to separate and reuse, less corrosive, often higher selectivity. researchgate.netCan have lower activity than homogeneous catalysts, potential for pore diffusion limitations with very long-chain reactants.
Enzymes (Lipases) High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, environmentally friendly. researchgate.netmdpi.comHigher cost, can be sensitive to reaction conditions (temperature, solvent), lower reaction rates compared to chemical catalysts.

This table provides a general comparison; specific performance depends on the exact catalyst and reaction conditions.

Advanced Purification Techniques for Monomer Preparation in Polymer Research

For applications in polymer research, the purity of the this compound monomer is paramount, as impurities can significantly affect polymerization kinetics and the final polymer properties. Due to the high boiling point and potential for thermal degradation and polymerization of this compound, traditional distillation is often challenging. Therefore, advanced purification techniques are employed:

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a highly effective method for purifying high molecular weight, non-volatile compounds. gerli.combioone.org A non-polar eluent can be used to separate the non-polar this compound from more polar impurities such as unreacted hexatriacontanol and catalyst residues.

Crystallization: Recrystallization from a suitable solvent at low temperatures can be an effective method for purifying solid monomers like this compound. The choice of solvent is critical to ensure high recovery of the purified monomer while leaving impurities in the solution.

Washing/Extraction: A series of washing steps with aqueous solutions can be used to remove water-soluble impurities. For instance, washing with a dilute base (e.g., sodium bicarbonate solution) can remove acidic catalyst residues and unreacted acrylic acid. This is often followed by washing with water to neutrality.

Adsorption: Passing a solution of the crude monomer through a bed of adsorbent material, such as activated carbon or specific resins, can effectively remove colored impurities and polymerization inhibitors if desired.

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

The synthesis of this compound can be made more sustainable by adhering to the principles of green chemistry. Key considerations include:

Atom Economy: Direct esterification has a higher atom economy than synthesis routes that involve protecting groups or multi-step processes.

Use of Renewable Feedstocks: Hexatriacontanol can be derived from natural waxes, making it a renewable starting material. Similarly, research is ongoing to produce acrylic acid from renewable resources like glycerol (B35011) or lactic acid, which would make the entire synthesis process more sustainable. nih.govnih.gov

Catalysis: The use of heterogeneous and enzymatic catalysts is a cornerstone of green synthesis. researchgate.netacs.org Solid acid catalysts can be recycled, reducing waste and cost. researchgate.netscispace.com Lipases operate under mild conditions, reducing energy consumption and avoiding the use of harsh chemicals. researchgate.netmdpi.com

Safer Solvents: The use of hazardous solvents like toluene for azeotropic water removal is a concern. Research into greener solvents, such as bio-derived solvents or ionic liquids, is an active area. vertecbiosolvents.comrsc.org In some cases, solvent-free reaction conditions can be developed, particularly with enzymatic catalysis.

Energy Efficiency: Reactions that can be performed at lower temperatures, such as those catalyzed by enzymes, contribute to a more energy-efficient process.

A particularly promising green route for the synthesis of long-chain esters involves enzymatic catalysis in a solvent-free system or in a green solvent. For example, the lipase-catalyzed esterification of hexatriacontanol with acrylic acid would proceed under mild conditions, with high selectivity, and the immobilized enzyme could be recovered and reused for multiple batches, significantly reducing the environmental impact of the synthesis.

In-depth Analysis of this compound Polymerization Remains Limited in Scientific Literature

The general principles of free radical and controlled/living polymerization are well-established for the acrylate family of monomers. However, the unique properties imparted by the exceptionally long hexatriacontyl (C36) alkyl chain would likely have a profound influence on polymerization behavior. Factors such as high monomer viscosity, potential for chain transfer, and the crystalline nature of the long alkyl side chains would introduce complexities not observed in shorter-chain analogues.

Currently, there is no specific published research that would allow for a detailed discussion of the following for this compound:

Polymerization Mechanisms and Kinetics of Hexatriacontyl Acrylate

Controlled/Living Polymerization:Investigations into Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) of this specific monomer.

Consequently, the creation of an article with detailed research findings and data tables as requested is not feasible based on the current body of scientific literature. Further experimental research is required to elucidate the specific polymerization characteristics of hexatriacontyl acrylate (B77674).

Nitroxide-Mediated Polymerization (NMP) Approaches and Their Applicability

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that utilizes a reversible termination reaction between a propagating polymer radical and a stable nitroxide radical to control the polymerization process. mdpi.com The core of NMP lies in the reversible cleavage of the C–ON bond of an alkoxyamine, which acts as a dormant species. rsc.org At elevated temperatures, this bond undergoes homolysis to generate a propagating radical and a persistent nitroxide radical.

While NMP has been successfully applied to a range of monomers, its application to acrylates, including by extension hexatriacontyl acrylate, presents certain challenges. rsc.org The main side-reaction that can compromise the "living" character of the polymerization is the intramolecular decomposition of the alkoxyamine via a Cope-type elimination. rsc.org However, the development of second-generation nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), has significantly improved the control over acrylate polymerization compared to first-generation nitroxides like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). rsc.org

For a monomer like this compound, the bulky side chain would likely influence the diffusion and reactivity of the propagating species. The polymerization would typically be conducted at temperatures between 100 and 130 °C. The applicability of NMP would depend on finding a suitable alkoxyamine initiator or an initiator/nitroxide system that provides a good balance between the rates of activation, deactivation, and propagation, while minimizing side reactions. rsc.org

FeatureDescriptionApplicability to this compound
Mechanism Based on the reversible homolytic cleavage of an alkoxyamine C–ON bond to control radical concentration. mdpi.comrsc.orgApplicable in principle, using modern nitroxides like SG1 designed for better control over acrylate polymerization.
Initiators Alkoxyamines (unimolecular initiators) or a combination of a conventional radical initiator and a nitroxide. rsc.orgA suitable SG1-based alkoxyamine would be the preferred choice to initiate the polymerization.
Temperature Typically high (100–130 °C) to facilitate C–ON bond homolysis.High temperatures would be required, which could also influence the solubility of the monomer and polymer.
Challenges Side reactions such as intramolecular alkoxyamine decomposition can lead to loss of control. rsc.orgThe long alkyl chain might sterically hinder some side reactions but could also affect the main equilibrium.
Potential Outcome Can produce poly(this compound) with controlled molecular weight and relatively low polydispersity.Feasible for synthesizing homopolymers and block copolymers, though optimization would be necessary.

Other Controlled Polymerization Techniques for Tailored Polymer Architectures

Besides NMP, other CRP techniques offer robust platforms for synthesizing poly(this compound) with tailored architectures. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are the most prominent and well-suited methods for this purpose. scirp.orgcmu.edu

Atom Transfer Radical Polymerization (ATRP)

ATRP is based on a reversible redox process catalyzed by a transition metal complex (commonly copper), which reversibly activates and deactivates the propagating polymer chains. cmu.edumdpi.com This technique has been successfully used for the polymerization of various acrylates, including those with long alkyl side chains like lauryl acrylate. cmu.eduresearchgate.net

For this compound, an ATRP system would consist of:

Monomer: this compound

Initiator: An alkyl halide, such as ethyl 2-bromoisobutyrate. ippi.ac.ir

Catalyst: A copper(I) halide (e.g., CuBr). cmu.edu

Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), to solubilize the copper catalyst. ippi.ac.ir

Solvent: A non-polar solvent like toluene (B28343) or anisole (B1667542) would be necessary to dissolve the monomer and the resulting polymer. cmu.edu

Recent advancements like Activators ReGenerated by Electron Transfer (ARGET) ATRP allow for polymerization with significantly reduced catalyst concentrations. ippi.ac.ir

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP method that can be used with a wide range of monomers under various reaction conditions. nih.gov It employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain transfer process. scirp.org The choice of CTA is critical and depends on the monomer being polymerized. nih.gov For acrylates, trithiocarbonates and dithiobenzoates are effective CTAs. scirp.orgnih.gov

A typical RAFT polymerization of this compound would involve:

Monomer: this compound

Initiator: A conventional radical initiator like azobisisobutyronitrile (AIBN). scirp.org

CTA: A suitable trithiocarbonate (B1256668), such as S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (DDMAT). nih.gov

Solvent: An appropriate solvent to ensure homogeneity, such as butanone or toluene. scirp.org

RAFT polymerization is particularly powerful for creating complex architectures like block copolymers, star polymers, and polymer brushes. nih.govresearchgate.net

TechniqueCatalyst/MediatorTypical Conditions for Long-Chain AcrylatesResulting Polymer CharacteristicsReference
ATRP Copper(I) halide / N-based ligandInitiator: Alkyl halide; Solvent: Toluene; Temp: 60-90 °CLow Polydispersity (Mw/Mn < 1.3) cmu.eduresearchgate.net
RAFT Thiocarbonylthio CTA (e.g., Trithiocarbonate)Initiator: AIBN; Solvent: Butanone/Ethanol; Temp: 70 °CLow Polydispersity (Mw/Mn < 1.2) scirp.org
TERP Organotellurium compoundsInitiator: AIBN or photoirradiationLow Polydispersity (PDI = 1.14 - 1.45) researchgate.net

Anionic and Cationic Polymerization Considerations for this compound

Anionic Polymerization

Anionic polymerization can produce polymers with very narrow molecular weight distributions and well-defined structures. wikipedia.org Acrylate monomers are susceptible to anionic polymerization; however, the electrophilic carbonyl carbon of the ester group is prone to nucleophilic attack by the initiator or the propagating carbanion. vt.edu This side reaction can terminate the chain and broaden the molecular weight distribution.

To successfully polymerize this compound anionically, several considerations must be met:

Low Temperatures: The polymerization must be conducted at very low temperatures (typically below -60 °C) to minimize side reactions. uni-bayreuth.de

Bulky Initiators: The use of bulky initiators, such as 1,1-diphenylhexyllithium, can sterically hinder the attack on the carbonyl group.

Non-polar Solvents: Non-polar solvents like toluene are often used, sometimes with small amounts of a polar modifier like tetrahydrofuran (B95107) (THF), to control the reactivity of the propagating chain end. uni-bayreuth.de

Purification: Rigorous purification of the monomer, solvent, and initiator to remove any protic impurities is absolutely essential. uni-bayreuth.de

Cationic Polymerization

Conventional cationic polymerization is generally not a suitable method for polymerizing acrylates. nih.gov The electron-withdrawing nature of the ester group destabilizes the propagating carbocationic center, making it highly reactive and prone to side reactions. This leads to poor control over the polymerization and results in low molecular weight oligomers. While some specialized systems involving dual cationic and radical photopolymerization have been developed for epoxy acrylates, these are not applicable to the direct cationic polymerization of a simple acrylate monomer like this compound. nih.govmdpi.com

Polymerization TypeKey Considerations for this compoundFeasibility
Anionic Requires very low temperatures (-60 °C or lower) to suppress side reactions. uni-bayreuth.de Strict purification of all reagents is mandatory. uni-bayreuth.de Bulky initiators are preferred.Possible but technically challenging due to the high reactivity of the acrylate ester group.
Cationic The electron-withdrawing ester group destabilizes the propagating carbocation, preventing controlled polymerization. nih.govNot considered a viable method for homopolymerization.

Emulsion and Dispersion Polymerization Strategies for Poly(this compound) Systems

Emulsion Polymerization

Conventional emulsion polymerization involves polymerizing monomers in an aqueous medium with the aid of a surfactant. This technique is challenging for extremely hydrophobic monomers like this compound due to their very low water solubility, which limits their diffusion from monomer droplets to the polymerization sites within micelles or polymer particles. cmu.edu

Strategies to overcome this limitation include:

Miniemulsion Polymerization: In this technique, the monomer droplets are sheared to a very small size (50-500 nm) and stabilized against coalescence by a surfactant and a co-stabilizer (e.g., hexadecane). Polymerization then occurs directly within these nanodroplets. This method avoids the need for monomer diffusion through the aqueous phase and is well-suited for hydrophobic monomers. cmu.edu

Phase Transfer Agents: The use of compounds like cyclodextrins can form water-soluble inclusion complexes with hydrophobic monomers, thereby increasing their concentration in the aqueous phase and facilitating their transport to the polymerization locus. cmu.edu

Dispersion Polymerization

Dispersion polymerization is carried out in a medium in which the monomer is soluble, but the resulting polymer is not. A steric stabilizer is used to prevent the precipitation of the polymer particles. researchgate.net For the highly non-polar poly(this compound), a non-polar solvent would be required as the polymerization medium.

A dispersion polymerization system for this compound could be formulated as follows:

Monomer: this compound.

Solvent: A non-polar organic solvent in which the monomer is soluble but the polymer is not, such as an alkane (e.g., n-heptane or isododecane). researchgate.netwhiterose.ac.uk

Initiator: A solvent-soluble initiator, such as AIBN.

Stabilizer: A polymeric stabilizer that is soluble in the continuous phase and can anchor to the forming polymer particles. An example would be a block copolymer with one block that is soluble in the alkane solvent and another that is compatible with poly(this compound).

Polymerization-Induced Self-Assembly (PISA) is an advanced form of dispersion polymerization, often mediated by RAFT, that allows for the efficient in-situ formation of block copolymer nanoparticles of various morphologies (spheres, worms, or vesicles). whiterose.ac.ukrsc.org This strategy could be employed to create structured nanoparticles of poly(this compound) in a non-polar medium. rsc.org

Copolymerization Strategies Involving Hexatriacontyl Acrylate

Binary Copolymerization with Various Comonomers

Binary copolymerization involves the polymerization of two different monomers, in this case, hexatriacontyl acrylate (B77674) and a selected comonomer. The choice of the comonomer and the copolymerization technique significantly influences the final properties of the copolymer.

Statistical Copolymerization and Monomer Sequence Distribution

Block Copolymer Synthesis Involving Hexatriacontyl Acrylate

Block copolymers consist of two or more long sequences, or blocks, of different monomers. The synthesis of block copolymers containing a this compound block allows for the combination of distinct and often opposing properties, such as hydrophobicity and hydrophilicity, in a single macromolecule. Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and RAFT polymerization, are instrumental in synthesizing well-defined block copolymers. scirp.orgcmu.edu

For example, a common strategy involves the synthesis of a macroinitiator from one monomer, which is then used to initiate the polymerization of the second monomer. cmu.edu In the context of this compound, one could envision the synthesis of a poly(this compound) macroinitiator to subsequently polymerize a more polar monomer like methyl methacrylate (B99206) or a functional monomer. This approach allows for the creation of amphiphilic block copolymers that can self-assemble into various nanostructures in solution. The synthesis of block copolymers with other acrylates, such as poly(n-butyl acrylate-b-methyl methacrylate), has been successfully achieved using ARGET ATRP with low concentrations of a copper catalyst. researchgate.net

A study on the synthesis of different sequence structures of stearyl acrylate (SA) and hydroxyethyl (B10761427) acrylate (HEA) copolymers via RAFT polymerization demonstrated the successful creation of block copolymers like PHEA-b-PSA, PHEA-b-PSA-b-PHEA, and PSA-b-PHEA-b-PSA. scirp.org This suggests that similar block copolymer architectures could be achieved with this compound.

Graft Copolymerization Techniques and Architectures

Graft copolymers are a class of branched copolymers in which side chains of one monomer are attached to a main chain of another monomer. The "grafting from" and "grafting through" methods are common strategies for synthesizing graft copolymers. cmu.edu

In the "grafting from" approach, a polymer backbone with initiating sites is used to initiate the polymerization of the graft chains. For instance, a polyethylene (B3416737) backbone with distributed α-bromoisobutyrate functionality has been used as a macroinitiator for the ATRP of n-butyl acrylate to create a polyethylene-g-poly(n-butyl acrylate) copolymer. cmu.edu A similar strategy could be employed where a polymer backbone is functionalized to initiate the polymerization of this compound, resulting in a copolymer with long, hydrophobic grafts.

The "grafting through" method involves the copolymerization of a macromonomer with another monomer. A this compound-terminated macromonomer could be copolymerized with a comonomer to yield a graft copolymer with poly(this compound) side chains. This technique allows for the incorporation of pre-defined side chains into a different polymer backbone. cmu.edu

Ternary and Multicomponent Copolymer Systems Development

Ternary and multicomponent copolymers, which contain three or more different monomer units, offer a higher level of complexity and functionality. The introduction of this compound into such systems can be used to fine-tune properties like surface energy, thermal behavior, and solution self-assembly.

For instance, a ternary system could be designed with this compound for hydrophobicity, a hydrophilic monomer like acrylic acid, and a third monomer to control the glass transition temperature or mechanical properties. The synthesis of an acrylic copolymer ternary system using butyl-acrylate, methyl methacrylate, and acrylic acid has been reported via pre-emulsion polymerization. mdpi.com The photopolymerization of ternary thiol-ene/acrylate systems has also been investigated, demonstrating the complex interplay of different reactive groups. usm.edu

The development of multicomponent copolymers with this compound would likely rely on controlled polymerization techniques to manage the incorporation and distribution of the different monomers along the polymer chain, leading to complex architectures like gradient or block-graft copolymers.

Reactivity Ratios and Kinetic Studies in Copolymerization

The reactivity ratios of monomers in a copolymerization system are crucial parameters that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. researchgate.net These ratios, typically denoted as r1 and r2, determine the composition of the copolymer and the sequence distribution of the monomers.

Kinetic studies are essential for understanding the rate of polymerization and the factors that influence it. For acrylate polymerizations, factors such as monomer concentration, initiator type, and temperature play a significant role. uwaterloo.ca Kinetic investigations into the copolymerization of sparingly water-soluble monomers like higher alkyl acrylates in different solvents have shown that solvent polarity can affect the propagation rate coefficients. rsc.org

The following table presents representative reactivity ratios for some common acrylate comonomers, which can serve as a reference for estimating the potential copolymerization behavior of this compound.

Monomer 1 (M1)Monomer 2 (M2)r1r2Copolymerization System Tendency
StyreneMethyl Acrylate0.750.18Random/Alternating
Methyl Methacrylaten-Butyl Acrylate2.380.34Blocky (MMA)
AcrylonitrileMethyl Acrylate1.290.96Ideal/Random

Architectural Control and Precision Polymerization in this compound-Based Copolymers

The precise control over polymer architecture, including molecular weight, composition, sequence, and topology, is crucial for developing advanced materials with tailored properties. Precision polymerization techniques, such as ATRP and RAFT, have revolutionized the synthesis of well-defined copolymers. scirp.orgnih.gov

These methods allow for the synthesis of this compound-based copolymers with narrow molecular weight distributions and predetermined chain lengths. researchgate.net By carefully selecting the chain transfer agent (in RAFT) or the initiator and catalyst system (in ATRP), it is possible to create complex architectures like block, gradient, and star copolymers. harth-research-group.org

For instance, RAFT polymerization has been used to synthesize a series of copolymers with different sequence structures containing stearyl acrylate and hydroxyethyl acrylate, including random, block, and gradient copolymers. scirp.org This level of control over the monomer sequence allows for the fine-tuning of the material's properties. The ability to create sequence-controlled polymers opens up possibilities for designing materials with specific functions, as the local arrangement of monomers can significantly impact the polymer's behavior. chemrxiv.org

The following table summarizes the key features of different copolymer architectures that can be achieved through precision polymerization techniques involving this compound.

Copolymer ArchitectureDescriptionPotential Properties with this compound
Statistical (Random)Monomer units are arranged randomly along the polymer chain.Homogeneous properties, modified surface energy, controlled crystallinity.
BlockComposed of two or more long, distinct blocks of different monomers.Phase separation, self-assembly into micelles or other nanostructures, combination of distinct properties (e.g., hydrophobic and hydrophilic).
GraftSide chains of one type of monomer are attached to a main chain of another.Comb-like structures, modification of backbone properties with pendant hexatriacontyl chains.
GradientThe composition of the copolymer changes gradually along the chain.Broad glass transition, unique interfacial properties.

Advanced Characterization Techniques in Hexatriacontyl Acrylate Polymer Research

Spectroscopic Analysis of Hexatriacontyl Acrylate (B77674) and Its Polymers

Spectroscopic methods are indispensable for probing the molecular structure and functional groups present in both the hexatriacontyl acrylate monomer and its resulting polymers. These techniques provide qualitative and quantitative information on a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed microstructure of polymers. iupac.org For poly(this compound), both ¹H NMR and ¹³C NMR are used to confirm the polymer structure, determine monomer conversion, and analyze tacticity (the stereochemical arrangement of the long alkyl side chains along the polymer backbone).

In a typical ¹H NMR spectrum of poly(this compound), specific proton signals can be assigned to the polymer backbone and the long aliphatic side chain. The disappearance of vinyl proton signals from the acrylate monomer confirms successful polymerization. Integration of the proton signals allows for the calculation of copolymer compositions if other monomers are included. researchgate.netemich.edu Two-dimensional NMR techniques, such as HSQC and HMBC, can provide more detailed information about the connectivity and spatial relationships between different atoms, aiding in the definitive assignment of complex spectra. iupac.org

Table 1: Expected ¹H NMR Chemical Shifts for Poly(this compound) This table is interactive. Click on the headers to sort.

Protons Expected Chemical Shift (δ, ppm) Multiplicity Interpretation
-O-CH₂- (ester) ~4.0 Broad Protons on the methylene (B1212753) group adjacent to the ester oxygen.
-CH- (backbone) ~2.3 Broad Methine proton on the polymer backbone.
-CH₂- (backbone) ~1.6 Broad Methylene protons on the polymer backbone.
-(CH₂)₃₄- (side chain) ~1.2-1.4 Broad Bulk methylene protons of the long alkyl side chain.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups within a material. nih.govspectroscopyonline.com These methods are used to verify the chemical structure of this compound and to monitor the polymerization process.

FTIR spectroscopy of polyacrylates is characterized by strong absorption bands corresponding to the ester group. spectroscopyonline.comgammadata.se The most prominent peak is the carbonyl (C=O) stretch, typically found around 1730 cm⁻¹. Other key absorptions include the C-O-C stretching vibrations of the ester linkage. gammadata.se During polymerization, the disappearance of peaks associated with the vinyl C=C double bond (around 1635 cm⁻¹) and vinyl C-H bonds can be monitored in real-time to determine reaction kinetics. shimadzu.comazom.com

Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds, making it well-suited for observing the C=C double bond of the acrylate monomer. nih.gov The polymerization kinetics can be followed by monitoring the decrease in the intensity of the C=C stretching vibration band around 1630-1640 cm⁻¹. nih.govresearchgate.net

Table 2: Key Vibrational Bands for the Analysis of this compound Polymerization This table is interactive. Click on the headers to sort.

Wavenumber (cm⁻¹) Vibrational Mode Technique Significance
~2920, ~2850 C-H stretching (alkyl) FTIR & Raman Confirms presence of the long aliphatic side chain.
~1730 C=O stretching (ester) FTIR Strong, characteristic peak of the acrylate polymer.
~1635 C=C stretching (vinyl) FTIR & Raman Disappears upon polymerization, used to monitor conversion. shimadzu.com
~1465 C-H bending (CH₂) FTIR & Raman Associated with the methylene groups of the side chain.
~1160-1240 C-O-C stretching (ester) FTIR Characteristic of the ester functional group. gammadata.se

Chromatographic Methods for Polymer Molecular Weight and Distribution Analysis

The physical and mechanical properties of a polymer are highly dependent on its molecular weight and molecular weight distribution (polydispersity). Chromatographic techniques are the standard for measuring these critical parameters.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for analyzing the molecular weight distribution of polymers. wikipedia.orgpaint.orgpolymerchar.com The method separates polymer molecules based on their hydrodynamic volume in solution. paint.orgpaint.org Larger molecules elute from the chromatography column first, followed by progressively smaller molecules.

For poly(this compound), GPC/SEC analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). emich.edu These values are determined by calibrating the instrument with polymer standards of known molecular weight. lcms.cz Coupling the SEC system with advanced detectors, such as light scattering and viscometry detectors, allows for the determination of absolute molecular weight without the need for calibration standards, which is particularly useful for novel polymers. jordilabs.commalvernpanalytical.com

Table 3: Parameters Obtained from GPC/SEC Analysis of Poly(this compound) This table is interactive. Click on the headers to sort.

Parameter Symbol Description Importance
Number-Average Molecular Weight Mn The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Influences properties like glass transition temperature and viscosity.
Weight-Average Molecular Weight Mw An average molecular weight that is biased towards larger molecules in the sample. Relates to properties like strength, toughness, and melt viscosity.

Thermal Analysis Methodologies for Polymerization Behavior and Phase Transitions

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. For poly(this compound), these methods are vital for understanding its polymerization behavior, thermal stability, and unique phase transitions associated with its long alkyl side chains.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mdpi.com It is used to determine key thermal transitions.

For poly(this compound), the long C36 aliphatic side chains are capable of crystallizing independently of the polymer backbone. utexas.eduresearchgate.net This side-chain crystallization results in a distinct melting (Tm) and crystallization (Tc) temperature, which can be precisely measured by DSC. This behavior is characteristic of comb-like polymers with long alkyl side chains. researchgate.net The heat of fusion (ΔHm) associated with the melting of these side chains can also be quantified, providing a measure of the degree of crystallinity.

Furthermore, DSC can be used to measure the glass transition temperature (Tg) of the polymer backbone, which is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. In photopolymerization studies, photo-DSC can be used to measure the heat evolved during the reaction, allowing for the determination of polymerization kinetics and the degree of monomer conversion. umn.edu

Table 4: Thermal Properties of Poly(this compound) Determined by DSC This table is interactive. Click on the headers to sort.

Thermal Transition Symbol Description Significance for Poly(this compound)
Glass Transition Temperature Tg Temperature at which the amorphous polymer backbone transitions from a glassy to a rubbery state. Defines the lower use temperature and affects mechanical properties like flexibility.
Side-Chain Melting Temperature Tm Temperature at which the crystalline domains of the hexatriacontyl side chains melt. researchgate.net A key property for applications as a phase-change material; significantly impacts permeability and mechanical properties. researchgate.net
Side-Chain Crystallization Temperature Tc Temperature at which the hexatriacontyl side chains crystallize upon cooling from the melt. Important for understanding processing conditions and the kinetics of solidification.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability Profiling

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability and degradation profile of polymeric materials. mdpi.com By monitoring the mass of a sample as a function of temperature in a controlled atmosphere, TGA provides critical data on the onset of decomposition, the rate of mass loss, and the composition of the final residue.

For poly(this compound), TGA reveals the temperatures at which the polymer structure begins to break down. The degradation of polyacrylates with long alkyl side chains typically occurs through a multi-step process. polychemistry.comresearchgate.net The initial mass loss is often associated with the scission of the long C36 side chains, followed by the decomposition of the main acrylate backbone at higher temperatures. researchgate.net The thermal stability is significant, with degradation onset temperatures generally being well above typical processing or application temperatures. ijeas.org Studies on analogous long-chain polyacrylates, such as polystearyl acrylate, show that degradation occurs in a single step in the range of 280-456 °C. ijeas.org The analysis is typically performed under an inert nitrogen atmosphere to prevent oxidative degradation. nih.gov

Table 1: Representative TGA Data for Long-Chain Polyacrylates

ParameterDescriptionTypical Value Range
Tonset (5% mass loss) The temperature at which 5% of the polymer's mass has been lost, indicating the onset of significant thermal degradation.280 - 330 °C
Tmax The temperature at which the maximum rate of degradation occurs, corresponding to the peak of the derivative thermogravimetric (DTG) curve.350 - 420 °C
Char Yield @ 600 °C The percentage of residual mass remaining at a high temperature (e.g., 600 °C) after the primary degradation events.< 5%

Morphological and Microstructural Characterization

The physical and mechanical properties of poly(this compound) are intrinsically linked to its solid-state morphology and microstructure. The long, flexible aliphatic side chains tend to crystallize into ordered lamellar structures, resulting in a semi-crystalline polymer. Characterizing these features requires high-resolution techniques capable of probing structures from the angstrom to the micron scale.

X-ray Diffraction (XRD) is a primary and powerful tool for investigating the crystalline structure of polymers. niscpr.res.in It provides information on the degree of crystallinity, crystallite size, and the arrangement of polymer chains in the solid state. intertek.comunits.it

In semi-crystalline polymers like poly(this compound), the XRD pattern is a superposition of sharp diffraction peaks, which arise from the ordered crystalline domains, and a broad amorphous halo, resulting from the disordered regions. niscpr.res.inutah.edu The degree of crystallinity can be quantified by comparing the integrated areas of the crystalline peaks to the total area under the diffraction curve. utah.edu

The long C36 side chains of poly(this compound) are expected to pack into a well-defined lamellar structure. This regular, layered arrangement acts as a diffraction grating for X-rays, producing distinct peaks at low diffraction angles (small-angle X-ray scattering, or SAXS). spectroscopyonline.com The position of these peaks can be used with Bragg's Law to determine the lamellar d-spacing, which represents the thickness of one crystalline lamella plus one amorphous layer. utah.edu Wide-angle X-ray diffraction (WAXD) provides information on the packing of the polymer chains within the crystalline lamellae. Research on similar long-chain poly(alkyl acrylates) shows a characteristic sharp peak corresponding to the hexagonal packing of the side chains. researchgate.net

Table 2: Typical XRD Parameters for Crystalline Long-Chain Polyacrylates

ParameterTechniqueTypical 2θ (Cu Kα)Corresponding d-spacing (Å)Structural Information
Side-Chain Packing WAXD~21.5°~4.14Indicates the distance between packed aliphatic side chains in the crystalline lattice. researchgate.net
Lamellar Structure SAXS1° - 5°17 - 88Represents the long period repeat distance of the alternating crystalline and amorphous layers.

Electron microscopy offers direct visualization of polymer morphology at high magnifications. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are complementary techniques that provide insights into the surface and bulk microstructure, respectively. whiterose.ac.ukresearchgate.net

Scanning Electron Microscopy (SEM) scans a focused electron beam over a sample's surface to produce images of its topography and composition. For poly(this compound), SEM can be used to study the surface morphology of solution-cast films, melt-pressed samples, or synthesized polymer particles. It can reveal features such as spherulitic structures, surface roughness, and the presence of any pores or defects on the micron scale.

Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin specimen. appliedmineralogy.com TEM provides much higher resolution than SEM and is capable of imaging the internal nanostructure of the polymer. To study poly(this compound), samples must be prepared as very thin sections (typically 50-100 nm) using ultramicrotomy. TEM can directly visualize the crystalline lamellae, allowing for the measurement of lamellar thickness and providing visual confirmation of the structures inferred from XRD data. Staining agents (e.g., ruthenium tetroxide) may be used to enhance the contrast between the crystalline and amorphous phases.

Table 3: Information from Electron Microscopy of Poly(this compound)

TechniqueInformation ObtainedTypical Resolution
SEM Surface topography, particle shape and size, spherulite morphology.> 1 nm
TEM Internal microstructure, direct visualization of crystalline lamellae, size and distribution of crystalline domains.< 1 nm

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique with exceptionally high resolution, capable of generating three-dimensional images of a sample's surface. azooptics.com It works by scanning a sharp tip attached to a cantilever across the surface and monitoring the tip-sample interactions. nih.gov

For poly(this compound), AFM is an invaluable tool for characterizing the surface nanostructure. In topography mode, it can map the surface height with sub-nanometer resolution, revealing the edges of crystalline lamellae where they emerge at the surface. azooptics.com

Beyond simple topography, AFM can operate in different modes to probe various material properties. Tapping-mode AFM, where the cantilever oscillates near its resonance frequency, can produce a "phase image" simultaneously with the height image. The phase lag between the cantilever's oscillation and the driving signal is sensitive to material properties like adhesion and stiffness. This allows for the clear differentiation between harder crystalline domains and softer amorphous regions on the polymer surface, providing a nanoscale map of the phase-separated morphology. covalentmetrology.com

Table 4: Key Measurements from AFM Analysis of Poly(this compound)

MeasurementAFM ModeSignificance
Surface Roughness (Rq, Ra) TopographyQuantifies the smoothness of polymer films.
Lamellar Dimensions TopographyMeasures the height and width of individual lamellae at the surface.
Phase Separation Imaging Phase ImagingMaps the distribution of crystalline and amorphous domains on the surface.

Theoretical and Computational Studies of Hexatriacontyl Acrylate Polymers

Molecular Dynamics Simulations of Polymer Chain Conformation and Packing

Molecular Dynamics (MD) simulations are a cornerstone of computational polymer science, providing a virtual microscope to observe the motion of atoms and molecules over time. tue.nl By solving Newton's equations of motion for a system of interacting atoms, MD simulations can predict the equilibrium conformations, packing arrangements, and dynamic processes of polymer chains. aps.org

Key insights from MD simulations would include:

Chain Conformation: Quantifying the shape and size of individual polymer chains, such as the radius of gyration and end-to-end distance, in both melt and solution phases. youtube.com The simulations can show how the bulky side chains might force the polymer backbone into a more extended conformation compared to polymers with shorter side chains.

Side-Chain Packing: Visualizing the arrangement of the hexatriacontyl groups. It is expected that these long chains would pack into ordered, lamellar structures, similar to crystalline waxes. MD simulations can determine the degree of crystallinity, the orientation of the chains, and the thickness of these crystalline domains.

Amorphous and Crystalline Interfaces: Modeling the interface between the ordered, crystalline side-chain domains and the amorphous acrylate (B77674) backbone regions. Understanding this interface is crucial for predicting mechanical properties.

Dynamic Processes: Studying the relaxation dynamics of both the polymer backbone and the side chains. aps.org This includes the simulation of glass transition phenomena associated with the backbone and melting transitions associated with the side-chain crystals.

Table 1: Illustrative Parameters for MD Simulation of Poly(hexatriacontyl acrylate)

Parameter Typical Value/Setting Purpose
Force Field OPLS-AA, CHARMM, AMBER Defines the potential energy function for atomic interactions.
Ensemble NPT (Isothermal-Isobaric) Simulates the system at constant temperature and pressure, mimicking lab conditions.
Temperature 298 K - 600 K To study behavior at room temperature and in the melt state.
System Size 10-20 polymer chains (e.g., 20-mer) Represents a bulk sample while remaining computationally feasible.
Simulation Time 100 ns - 1 µs Allows for equilibration and observation of relevant polymer dynamics.

Density Functional Theory (DFT) Calculations for Monomer Reactivity and Polymerization Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is highly effective for calculating molecular geometries, energies, and reactivity indices. scispace.com For this compound, DFT calculations provide fundamental insights into the reactivity of the monomer and the thermodynamics of its polymerization.

DFT can be used to model the electronic properties of the acrylate functional group and assess how the long, electron-donating alkyl chain influences its reactivity. Key parameters calculated using DFT include:

Monomer Reactivity: By analyzing the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), DFT can predict the susceptibility of the monomer's double bond to radical attack. ugent.be The calculated quantum chemistry reaction index can be used as a guide to optimize synthesis conditions. frontiersin.org Reactivity indices help identify the most probable sites for reaction during polymerization. frontiersin.org

Polymerization Energetics: DFT can be used to calculate the enthalpy of polymerization by comparing the energy of the monomer to the energy of a repeating unit within a polymer chain. This helps determine the thermodynamic favorability of the polymerization process.

Transition State Analysis: For the propagation step in radical polymerization, DFT can model the transition state structure and calculate the activation energy. ugent.be This information is crucial for understanding the kinetics of the reaction and how the steric bulk of the hexatriacontyl group might affect the rate of propagation. researchgate.net

Table 2: Typical DFT Calculation Outputs for Acrylate Monomer Reactivity

Calculated Property Significance for this compound
HOMO-LUMO Gap Indicates the chemical reactivity and stability of the monomer.
Partial Atomic Charges Reveals the electrophilic/nucleophilic nature of the atoms in the acrylate group.
Radical Reaction Index (Fk0) Identifies the atoms most likely to participate in radical polymerization. frontiersin.org
Activation Energy (Ea) for Propagation Quantifies the energy barrier for adding a monomer to a growing polymer chain.

Coarse-Grained Simulations for Polymer Phase Behavior and Self-Assembly

While all-atom MD simulations provide detailed information, they are computationally expensive and limited to relatively small system sizes and short timescales. nih.gov Coarse-grained (CG) modeling addresses this limitation by grouping several atoms into a single "bead" or interaction site. nih.govnih.gov This simplification allows for the simulation of much larger systems over longer times, making it ideal for studying phenomena like polymer phase behavior and self-assembly. nih.govrsc.org

For poly(this compound), a CG model would typically represent the acrylate monomer with a few beads—one for the backbone segment and one or more for the long alkyl side chain. The interactions between these beads are parameterized to reproduce certain properties of the all-atom system. nih.gov

CG simulations are particularly well-suited for investigating:

Mesoscale Morphology: Predicting the large-scale structures formed by the polymer, such as the formation of lamellar, cylindrical, or spherical domains due to side-chain crystallization and packing. ecust.edu.cnresearchgate.net

Phase Transitions: Simulating the melting of side-chain crystals or the glass transition of the polymer backbone over large length scales.

Self-Assembly in Solution: Modeling how polymer chains aggregate and self-assemble in different solvents, which is influenced by the amphiphilic nature of the polymer (polar backbone, nonpolar side chains). rsc.org

The development of a reliable CG model is a multi-step process, often involving matching structural properties like the radial distribution function or thermodynamic properties from a reference all-atom simulation. nih.gov

Kinetic Modeling of this compound Polymerization Processes

Kinetic modeling aims to mathematically describe the rates of the various chemical reactions that occur during polymerization, such as initiation, propagation, termination, and chain transfer. mdpi.com These models can predict key outcomes like monomer conversion over time, polymerization rate, and the molecular weight distribution of the final polymer. cmu.edu

For the free-radical polymerization of acrylates, kinetic models must often account for complex phenomena:

Autoacceleration (Gel Effect): At higher conversions, the viscosity of the system increases dramatically, which slows down the diffusion of large polymer radicals. This reduces the rate of termination, leading to a sharp increase in the polymerization rate. imaging.org

Diffusion-Controlled Reactions: Both termination and, at very high conversions, propagation can become limited by the diffusion rates of the reacting species rather than their intrinsic chemical reactivity. kpi.ua

Chain Transfer and Backbiting: Side reactions, such as chain transfer to the monomer or polymer and intramolecular hydrogen abstraction (backbiting), can influence the polymer's architecture, leading to branching. mdpi.com

In the case of this compound, the extremely long side chain is expected to have a significant impact on the polymerization kinetics. The high viscosity of the monomer and the polymer from the outset would likely lead to diffusion-controlled effects becoming important at very early stages of the reaction. kpi.ua Kinetic modeling software, such as PREDICI®, can be used to simulate these complex polymerization systems by incorporating models for diffusion-controlled effects and side reactions. mdpi.comcmu.edu

Table 3: Key Kinetic Parameters in Acrylate Polymerization Modeling

Parameter Symbol Description Expected Influence of Hexatriacontyl Group
Propagation Rate Coefficient kp Rate at which monomer units add to a growing chain. May be reduced due to steric hindrance.
Termination Rate Coefficient kt Rate at which growing chains are deactivated. Significantly reduced due to high viscosity and low radical mobility.
Chain Transfer Constant C Ratio of the rate of chain transfer to the rate of propagation. May be significant due to the high number of C-H bonds.

Prediction of Structure-Related Macroscopic Phenomena and Properties (Theoretical Aspect)

A primary goal of computational polymer science is to forge a link between molecular-level characteristics and the macroscopic properties of the material. uva.nl By simulating the structure and dynamics of poly(this compound), it is possible to predict its physical and mechanical properties.

Mechanical Properties: The simulated packing of the side chains and the entanglement of the polymer backbones can be used to estimate mechanical properties like the elastic modulus. MD simulations can perform "virtual tensile tests" on a polymer sample to predict its stress-strain behavior.

Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) can be estimated from MD simulations by observing changes in properties like density or mobility as a function of temperature. For poly(this compound), one would expect a Tm related to the melting of the side-chain crystals and a Tg associated with the backbone.

Crystallinity: The degree of crystallinity, arising from the ordered packing of the hexatriacontyl side chains, can be directly calculated from the simulated polymer morphology. This is a key parameter that strongly influences properties like stiffness, toughness, and optical clarity.

Machine Learning and AI: Modern approaches use data generated from kinetic or molecular simulations to train machine learning (ML) or artificial intelligence (AI) models. nih.gov These models can then rapidly predict polymer properties for a wide range of synthesis conditions, accelerating the design of new materials. nih.gov For example, an ML model could be trained to predict the final monomer conversion or average branching level based on initial reaction conditions. nih.gov

These predictive capabilities allow for the in-silico design of polymers, where materials can be computationally screened and optimized for specific applications before being synthesized in the lab.

Structure Performance Relationships in Hexatriacontyl Acrylate Polymers

Influence of Polymer Architecture on Macroscopic Properties (e.g., Self-Assembly, Phase Behavior)

The molecular architecture of polymers, which includes the arrangement of the backbone and side chains, significantly influences their chemical and physical properties, as well as their self-assembly in both solution and bulk states. umn.edu For polymers like poly(hexatriacontyl acrylate), which are classified as graft or comb-like polymers, properties can be finely tuned by modifying the chemistry of the backbone and side chains, the grafting density, the distribution of grafts, and the molecular weight of both the backbone and the side chains. umn.edu

The architecture of comb-like polymers, where long side chains are attached to a polymer backbone, introduces a high degree of conformational asymmetry. This asymmetry plays a critical role in the self-assembly and phase behavior of the material. umn.eduresearchgate.net For instance, in coil-block-bottlebrush copolymers, where one block is a linear coil and the other is densely grafted with side chains (like a bottlebrush), the architectural asymmetry can expand the compositional window for forming complex network phases, such as the double gyroid (GYR). umn.edu These ordered, self-assembled superstructures are driven by spatial hindrance effects within the comb-like polymer. acs.orgaalto.fi The final morphology can range from extended interdigitated chain crystals to folded chain lamellar crystals, depending on the side chain molecular weight and the spacing between neighboring side chains. acs.orgaalto.fi

Table 1: Influence of Polymer Architecture on Macroscopic Properties

Polymer ArchitectureKey Structural FeatureInfluence on Self-Assembly & Phase BehaviorImpact on Macroscopic Properties
Linear Comb Long side chains attached to a linear backboneForms layered structures through side-chain crystallization; can exhibit liquid crystalline phases.High degree of crystallinity, distinct melting transitions, potential for thermal energy storage.
Branched Comb Branched backbone with long side chainsMore complex phase behavior, potentially frustrated crystallization due to steric hindrance at branch points.Lower crystallinity and melting point compared to linear analogs, altered mechanical properties.
Star-Shaped Comb Multiple comb-polymer arms radiating from a central coreUnique self-assembly into spherical or cylindrical micelles in solution; bulk morphology depends on arm density.Different solution viscosity and film-forming properties compared to linear combs. tue.nl
Block Copolymers Contains a block of poly(this compound) and a block of another polymerMicrophase separation into well-defined nanostructures (e.g., lamellae, cylinders, spheres). researchgate.netnih.govCombines properties of both blocks; can act as a thermoplastic elastomer or a structured film.

Impact of Molecular Weight and Polydispersity on Polymer Performance

The molecular weight (MW) and polydispersity index (PDI) are fundamental polymer characteristics that significantly affect the macroscopic performance of poly(this compound). Molecular weight influences properties such as mechanical strength, melt viscosity, and the glass transition temperature, while PDI describes the breadth of the molecular weight distribution, which can impact processability and final material uniformity.

The melt viscosity of the polymer is also strongly dependent on its molecular weight. Higher MW polymers exhibit significantly higher viscosity, which is a critical parameter for processing techniques like extrusion or molding. The glass transition temperature (Tg), which relates to the mobility of the polymer backbone in the amorphous phase, can also be influenced by molecular weight, although for comb-like polymers with very long side chains, the thermal properties are often dominated by the melting transition of the side chains rather than the Tg of the backbone. acs.org

Polydispersity plays a crucial role in material properties and processing. A narrow PDI (approaching 1.0), which can be achieved through controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, indicates a more uniform population of polymer chains. scirp.orgresearchgate.net This uniformity can lead to more predictable and consistent material properties, such as sharper melting transitions and more ordered crystalline structures. researchgate.net Conversely, a broad PDI means the presence of both very long and very short polymer chains. The shorter chains can act as plasticizers, potentially lowering the melt viscosity and modulus, while the longer chains contribute to strength. adhesion.kr Therefore, controlling both MW and PDI is essential for tailoring the performance of poly(this compound) for specific applications.

Table 3: General Effects of Molecular Weight and Polydispersity on Polyacrylate Performance

ParameterEffect of Increasing ValueRationale
Molecular Weight (MW) Increases tensile strength and toughness adhesion.krMore chain entanglements in the amorphous phase.
Increases melt viscosityLonger chains are more resistant to flow.
May slightly increase glass transition temperature (Tg)Reduced chain-end free volume.
Polydispersity Index (PDI) Broadens melting transitionDifferent chain lengths crystallize and melt over a wider temperature range.
Can decrease mechanical strength (for very broad PDI)Presence of low MW fractions can act as defects.
Affects processabilityBroad PDI can sometimes improve flow properties during processing.

Interplay of Monomer Composition and Polymer Morphology in Copolymers

Copolymerization of hexatriacontyl acrylate (B77674) with other monomers is a versatile strategy to modify its properties and create materials with novel morphologies and functionalities. The final morphology of the copolymer is a result of the complex interplay between the monomer composition, the incompatibility of the different monomer units, and the crystallization of the this compound side chains. nih.govnih.gov

When this compound is copolymerized with a non-crystallizable, amorphous monomer (e.g., methyl methacrylate (B99206) or butyl acrylate), the resulting structure depends heavily on the composition and blockiness of the copolymer. nih.gov In random copolymers, the presence of the comonomer units along the backbone can disrupt the packing of the long alkyl side chains, leading to a reduction in the degree of crystallinity and a lower melting point compared to the homopolymer. researchgate.net

In block copolymers, the high incompatibility between the crystallizable poly(this compound) block and a chemically different second block (e.g., a glassy or rubbery polymer) drives microphase separation. nih.gov This process leads to the self-assembly of highly ordered nanostructures, such as lamellae, cylinders, or spheres, with domain sizes on the order of tens of nanometers. researchgate.netnih.gov The crystallization of the this compound block can further influence this morphology, acting as a powerful ordering force. The final structure is determined by the volume fraction of each block and the crystallization kinetics. nih.gov

The chemical nature of the comonomer significantly affects the final properties. For example, copolymerizing with a hydrophilic monomer like hydroxyethyl (B10761427) acrylate or acrylic acid would introduce amphiphilicity, allowing the material to self-assemble at interfaces or in solution. scirp.org The resulting morphology and properties are sensitive to factors like monomer solubility and pH during polymerization. nih.govmdpi.com By carefully selecting the comonomer and controlling the copolymer composition and architecture (random, block, etc.), a wide range of morphologies and associated properties can be achieved, from pressure-sensitive adhesives to structured films and thermoplastic elastomers. nih.govscirp.org

Table 4: Predicted Morphologies of this compound (HTA) Copolymers

Comonomer TypeCopolymer ArchitectureExpected MorphologyResulting Properties
Amorphous (e.g., Butyl Acrylate)RandomSemicrystalline with reduced crystallinity. Side-chain crystallites within a mixed amorphous matrix.Lower melting point, increased flexibility compared to PHTA homopolymer.
Amorphous (e.g., Butyl Acrylate)BlockMicrophase-separated domains (e.g., lamellae) with one domain consisting of crystalline PHTA.Thermoplastic elastomer behavior; combines the rigidity of crystalline PHTA with the softness of the amorphous block. nih.gov
Glassy (e.g., Methyl Methacrylate)BlockMicrophase-separated domains with crystalline PHTA and glassy domains.Harder material with a high modulus at room temperature; potential for shape-memory applications. nih.gov
Hydrophilic (e.g., Acrylic Acid)BlockAmphiphilic structure; forms micelles or vesicles in aqueous media.Can act as a surfactant, stabilizer, or be used for creating functional surfaces. mdpi.com

Degradation and Stability Studies of Hexatriacontyl Acrylate Polymers

Mechanisms of Thermal Degradation

The thermal degradation of polyacrylates can proceed through several mechanisms, primarily involving random scission of the polymer backbone and reactions within the ester side chain. researchgate.net In an oxygen-free environment, degradation often occurs via rearrangements that lead to decarboxylation and the formation of monomers and alcohols. nih.gov

Key thermal degradation pathways for poly(n-alkyl acrylates) include:

Random Chain Scission: At elevated temperatures, the polymer backbone can cleave randomly, leading to a rapid decrease in molecular weight. nih.gov This process generates macroradicals that can participate in further degradation reactions.

Side-Chain Ester Pyrolysis: A significant degradation route for poly(n-alkyl acrylates) involves the decomposition of the ester group. This can occur through a non-radical pathway involving a six-membered ring transition state, which results in the formation of an olefin (in this case, 1-hexatriacontene), and the polymer backbone converting to a poly(acrylic acid) structure. researchgate.net

Depolymerization: Radical-based reactions can lead to depolymerization, yielding monomers, dimers, and trimers. However, this "unzipping" reaction is generally less favored in long-chain acrylates compared to polymethacrylates. researchgate.net

In the presence of oxygen, thermo-oxidative degradation occurs, which is often more rapid. This process involves the formation of peroxide radicals, leading to the creation of alcohols, ketones, and aldehydes, along with carbon dioxide. nih.govnih.gov The numerous C-H bonds on the long hexatriacontyl chain provide ample sites for hydrogen abstraction, potentially accelerating oxidative degradation pathways. nih.gov

Degradation MechanismDescriptionPrimary ProductsInfluencing Factors
Random Chain ScissionCleavage of the C-C bonds in the polymer backbone at random locations.Macroradicals, lower molecular weight polymer chains.High temperatures, presence of weak links in the chain.
Side-Chain Ester PyrolysisDecomposition of the hexatriacontyl ester group, often via a cyclic transition state.1-Hexatriacontene, Poly(acrylic acid) backbone, Alcohols, Aldehydes. researchgate.netTemperature, structure of the alkyl group.
Thermo-oxidative DegradationRadical chain reaction involving oxygen, leading to the formation of hydroperoxides and their subsequent decomposition.Alcohols, Ketones, Aldehydes, Carbon Dioxide, Water. nih.govPresence of oxygen, temperature, UV radiation.

Hydrolytic Stability of Ester Linkages in Various Environments

The ester linkage in polyacrylates is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond, yielding a carboxylic acid (poly(acrylic acid)) and an alcohol (hexatriacontanol). mdpi.com The rate of this reaction is highly dependent on environmental conditions, particularly pH and temperature. nih.gov

Mechanism: Hydrolysis can be catalyzed by both acids and bases. Base-catalyzed (saponification) is typically much faster and more aggressive for acrylate (B77674) esters than acid-catalyzed hydrolysis. nih.gov The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. nih.gov

Influence of the Hexatriacontyl Chain: The very long and bulky C36 alkyl chain is expected to significantly enhance the hydrolytic stability of poly(hexatriacontyl acrylate). This is due to two primary factors:

Steric Hindrance: The large side chain physically shields the ester linkage from attack by water molecules or hydroxide ions.

Hydrophobicity: The long, nonpolar alkyl chain creates a highly hydrophobic microenvironment around the ester bond, repelling water and reducing its local concentration, thereby slowing the rate of hydrolysis. nih.gov

Studies on related polymers show that resistance to hydrolysis increases with the length of the alkyl side chain. For example, poly(butyl acrylate) is more hydrolytically stable than poly(ethyl acrylate), which in turn is more stable than poly(methyl acrylate). free.fr It follows that poly(this compound) would exhibit exceptionally high resistance to hydrolysis under neutral pH conditions.

Environmental and Biotic Degradation Research (Focus on Mechanisms)

The environmental degradation of large, water-insoluble polymers like poly(this compound) is typically a multi-stage process. mdpi.com

Abiotic Degradation: The initial step involves abiotic processes such as photodegradation and hydrolysis, as described above. These processes slowly break down the polymer, reducing its molecular weight and creating smaller, more accessible oligomeric and monomeric fragments. mdpi.com

Biotic Degradation: Once the molecular weight is sufficiently reduced, microorganisms can begin to act on the material. The primary mechanism for biotic degradation would be enzymatic hydrolysis of the ester bond.

Enzymatic Action: Microorganisms such as bacteria and fungi can secrete enzymes like esterases and lipases. mdpi.com These enzymes can catalyze the cleavage of the ester linkage, releasing the hexatriacontyl alcohol and poly(acrylic acid) oligomers.

Metabolism of Products: The subsequent biodegradation depends on the fate of these products.

Hexatriacontanol: As a long-chain fatty alcohol, hexatriacontanol is expected to be biodegradable. Microorganisms can metabolize fatty alcohols through pathways like β-oxidation, breaking them down into smaller units for energy. nih.govresearchgate.net

Poly(acrylic acid) Backbone: The carbon-carbon backbone of poly(acrylic acid) is generally considered to be recalcitrant to biodegradation. It tends to persist in the environment as it lacks functional groups that are readily attacked by microbial enzymes.

Applications and Advanced Materials Science of Hexatriacontyl Acrylate Polymers

Polymers for Organic Electronics and Photonics Research

Currently, there is limited specific research available in the public domain detailing the application of hexatriacontyl acrylate (B77674) polymers in the fields of organic electronics and photonics. While the broader class of acrylate-based polymers is utilized in photonics applications, often in the context of photopolymerization for microfabrication, specific studies focusing on hexatriacontyl acrylate are not prominent. researchgate.net The long, insulating alkyl side chains of this compound would likely result in polymers with poor charge transport properties, which may limit their direct application as active components in organic electronic devices. However, their potential use as dielectric layers or for surface modification of substrates in organic electronics remains an area for possible future investigation.

Self-Assembled Systems and Nanomaterials based on this compound Copolymers

The self-assembly of block copolymers is a significant area of research for creating structured nanomaterials. mdpi.comresearchgate.net Block copolymers containing a poly(this compound) segment could theoretically self-assemble into various nanostructures due to the immiscibility of the long alkyl chain block with other polymer blocks. This self-assembly can lead to the formation of well-defined domains on the nanoscale, which has applications in areas like nanolithography and the creation of filtration membranes.

The long hexatriacontyl side chains can crystallize, which adds another dimension to the self-assembly behavior of copolymers containing this monomer. This side-chain crystallization can influence the morphology and properties of the resulting nanomaterials. While the principles of block copolymer self-assembly are well-established, mdpi.comresearchgate.net specific studies detailing the synthesis and self-assembly of this compound-based copolymers and the resulting nanomaterials are not widely reported in publicly accessible literature. The generation of novel supramolecular architectures through the self-assembly of such copolymers remains a promising area for further research. nih.gov

Research into Smart and Responsive Polymeric Materials

Smart or responsive polymers are materials that exhibit a significant change in their properties in response to external stimuli such as temperature, pH, or light. researchgate.net The research into smart polymers based on this compound is not extensive. However, the broader class of poly(n-alkyl acrylates) with long side chains is known to exhibit temperature-responsive behavior due to the melting transition of the crystalline side chains. researchgate.net This crystalline-to-amorphous transition results in a sharp change in the physical properties of the polymer, such as its permeability. researchgate.net

This intrinsic thermal responsiveness could potentially be harnessed in the development of smart materials. For instance, copolymers containing this compound could be designed to have a specific melting temperature, allowing for thermally triggered changes in material properties. The table below illustrates the melting temperatures of some poly(n-alkyl acrylates), which demonstrates the tunability of this property with side-chain length.

Poly(n-alkyl acrylate)Number of Carbon Atoms in Alkyl Side ChainMelting Temperature (°C)
Poly(tetradecyl acrylate)14~29
Poly(hexadecyl acrylate)16~40
Poly(octadecyl acrylate)18~50
Poly(docosyl acrylate)22~65

Polymeric Coatings and Films Research

The long aliphatic side chain of this compound makes its polymers inherently hydrophobic. This property is of significant interest for the development of water-repellent coatings and films. Poly(n-alkyl acrylates) are known to form films with low surface energy, which can prevent wetting and fouling. While specific research on this compound coatings is sparse, the principles governing the behavior of long-chain acrylate polymers in coatings are applicable.

The ability to form thin, uniform films is crucial for coating applications. nih.gov Techniques such as spin coating or solution casting can be used to deposit thin films of poly(this compound) onto various substrates. nih.gov The crystallization of the long side chains can influence the morphology and properties of these films. Cross-linking of such acrylate polymers, for instance through UV irradiation, can enhance their durability and water insolubility, making them suitable for protective coatings. nih.govsemanticscholar.org

Biomedical Applications of this compound Polymers (Focus on Materials Science and Engineering Aspects)

The application of acrylic-based polymers in the biomedical field is extensive due to their biocompatibility and tunable properties. researchgate.netscispace.com However, specific research on the biomedical applications of this compound polymers is not widely documented. From a materials science perspective, the hydrophobic nature of poly(this compound) could be leveraged for creating surfaces that resist protein adsorption and cell adhesion, which is a desirable property for certain medical devices and implants.

Furthermore, the ability of long-chain acrylates to form ordered structures could be explored in the context of tissue engineering scaffolds, where surface topography can influence cell behavior. nih.gov Copolymers incorporating this compound could be designed to have specific surface properties or to self-assemble into structures that mimic biological environments. It is important to note that any biomedical application would require thorough investigation of the material's biocompatibility and degradation profile.

Q & A

Q. What are the standard synthesis protocols for hexatriacontyl acrylate, and how do reaction conditions influence yield?

this compound is typically synthesized via free-radical polymerization or esterification of acrylic acid with hexatriacontanol. Key variables include temperature (60–90°C), initiator type (e.g., AIBN or benzoyl peroxide), and solvent selection (e.g., toluene or THF). For reproducibility, ensure stoichiometric control of the acryloyl chloride-to-alcohol ratio and inert atmosphere to prevent side reactions . Yield optimization often requires fractional distillation or column chromatography for purification.

Q. Which spectroscopic methods are most reliable for characterizing this compound’s purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming ester bond formation and alkyl chain integrity. Fourier-transform infrared (FTIR) spectroscopy validates the presence of acrylate C=O (1720–1750 cm⁻¹) and vinyl groups (1630–1680 cm⁻¹). Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection quantifies residual monomers or byproducts .

Q. How does this compound’s long alkyl chain influence its solubility in common organic solvents?

The C36 alkyl chain imparts hydrophobicity, limiting solubility in polar solvents (e.g., water, ethanol). Solubility tests in toluene, hexane, or chloroform (10–50 mg/mL) are recommended. Differential scanning calorimetry (DSC) can further correlate solubility with melting transitions (typically 50–70°C for long-chain acrylates) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported thermal stability data for this compound?

Discrepancies in thermal decomposition temperatures (TGA data) may arise from differences in heating rates, sample mass, or atmospheric conditions (N₂ vs. air). A systematic approach involves:

  • Replicating studies under controlled conditions (e.g., 10°C/min in N₂).
  • Cross-validating with dynamic mechanical analysis (DMA) to assess viscoelastic stability.
  • Comparing with structurally analogous acrylates (e.g., stearyl acrylate) to isolate chain-length effects .

Q. What experimental strategies mitigate molecular weight polydispersity in this compound-based polymers?

Controlled radical polymerization (e.g., RAFT or ATRP) reduces polydispersity indices (PDI < 1.5) by regulating chain propagation. Alternatively, use chain-transfer agents (e.g., dodecanethiol) in free-radical systems. Gel permeation chromatography (GPC) with multi-angle light scattering (MALS) provides accurate molecular weight distributions .

Q. How can computational modeling predict this compound’s behavior in copolymer systems?

Molecular dynamics (MD) simulations parameterized with density functional theory (DFT)-derived force fields model chain packing and phase segregation. Validate predictions with small-angle X-ray scattering (SAXS) to correlate simulated vs. experimental domain spacing .

Q. What methodologies identify cross-linking efficiency in UV-cured this compound coatings?

Swelling experiments in toluene (to calculate cross-link density via Flory-Rehner theory) and photo-DSC (to measure enthalpy changes during UV curing) are standard. For advanced analysis, combine atomic force microscopy (AFM) with nanoindentation to map mechanical heterogeneity .

Methodological Challenges and Solutions

Addressing Reproducibility Issues in this compound Synthesis

  • Problem: Batch-to-batch variability in esterification efficiency.
  • Solution: Implement design of experiments (DoE) to optimize catalyst concentration (e.g., DMAP) and reaction time. Use in-line FTIR for real-time monitoring of acrylate conversion .

Analyzing Conflicting Data on Surface Energy in Coating Applications

  • Problem: Disagreements in contact angle measurements.
  • Solution: Standardize substrate pretreatment (e.g., plasma cleaning) and employ X-ray photoelectron spectroscopy (XPS) to quantify surface composition vs. wettability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.